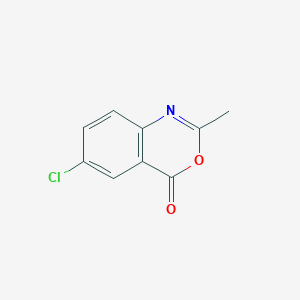

6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one

Descripción general

Descripción

6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one is a unique chemical compound. It is an organic building block . It is also a useful intermediate in the preparation of other anthranilic diamide analogues containing 1,2,4-oxadiazole rings that exhibits insecticidal and larvicidal properties .

Synthesis Analysis

The synthesis of similar compounds involves initial protonation of the orthoester and loss of ethanol to afford the stabilized carbocation . It has been synthesized by reacting o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous NaHCO3 .Molecular Structure Analysis

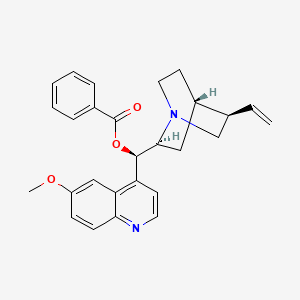

The molecular structure of 6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one can be represented by the linear formula C9H6ClNO2 . More detailed structural information can be obtained from spectral data .Chemical Reactions Analysis

The chemical reactions involved in the formation of 6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one are complex. The process involves initial protonation of the orthoester and loss of ethanol to afford the stabilized carbocation .Aplicaciones Científicas De Investigación

- Anticancer Potential : Researchers have explored the anticancer properties of this compound due to its structural resemblance to certain natural products. It could serve as a scaffold for designing novel anticancer agents .

- Anti-inflammatory Agents : The benzoxazinone core has anti-inflammatory potential, making it a candidate for drug development in inflammatory diseases .

- Polymerization Initiator : 6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one can act as a photoinitiator in polymerization reactions. It initiates the formation of polymers when exposed to UV light .

- Building Block : Chemists use this compound as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization and modification .

- Natural Product Analogues : Benzoxazinones occur naturally in certain plants and exhibit allelopathic effects (inhibiting the growth of neighboring plants). Researchers study synthetic analogues like 6-chloro-2-methyl-4H-3,1-benzoxazin-4-one to understand their ecological roles and potential agricultural applications .

- Spectral Probes : The compound’s absorption and emission properties make it useful as a fluorescent probe in analytical techniques. Researchers employ it to study molecular interactions and detect specific analytes .

- Environmental Fate and Degradation : Investigating the behavior of 6-chloro-2-methyl-4H-3,1-benzoxazin-4-one in soil, water, and air is crucial for understanding its environmental impact. Researchers assess its stability, degradation pathways, and potential toxicity .

Medicinal Chemistry and Drug Development

Materials Science and Polymer Chemistry

Organic Synthesis and Heterocyclic Chemistry

Agricultural Chemistry

Analytical Chemistry and Spectroscopy

Environmental Chemistry and Toxicology

Propiedades

IUPAC Name |

6-chloro-2-methyl-3,1-benzoxazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c1-5-11-8-3-2-6(10)4-7(8)9(12)13-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXMVQZIDRMBYRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)Cl)C(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80303001 | |

| Record name | 6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7033-50-3 | |

| Record name | NSC155704 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

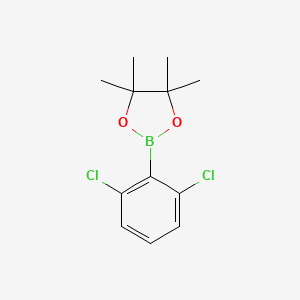

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(Bis(2-hydroxyethyl)amino)propyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B3056242.png)